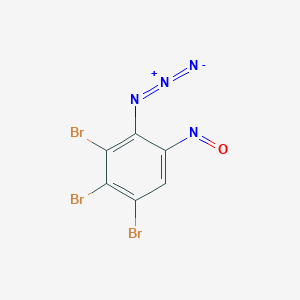![molecular formula C20H31NO3 B14242506 2,2,6,6-Tetramethyl-1-(1-{4-[(oxiran-2-yl)methoxy]phenyl}ethoxy)piperidine CAS No. 243972-05-6](/img/structure/B14242506.png)
2,2,6,6-Tetramethyl-1-(1-{4-[(oxiran-2-yl)methoxy]phenyl}ethoxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethyl-1-(1-{4-[(oxiran-2-yl)methoxy]phenyl}ethoxy)piperidine: is an organic compound belonging to the class of piperidines. This compound is characterized by the presence of a piperidine ring substituted with four methyl groups and an ethoxy group attached to a phenyl ring, which is further substituted with an oxirane (epoxide) group. The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethyl-1-(1-{4-[(oxiran-2-yl)methoxy]phenyl}ethoxy)piperidine typically involves multiple steps. One common method starts with the preparation of 2,2,6,6-tetramethylpiperidine, which can be synthesized through a conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane group, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can target the oxirane group, converting it into a diol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane group can be opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under mild conditions to open the oxirane ring.
Major Products:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of amino alcohols or thioethers.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules with multiple functional groups. Its unique structure allows for selective reactions at different sites, making it valuable in synthetic chemistry.
Biology and Medicine: In biological research, the compound can be used as a probe to study enzyme mechanisms, particularly those involving epoxide hydrolases
Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of polymers, resins, and other materials. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetramethyl-1-(1-{4-[(oxiran-2-yl)methoxy]phenyl}ethoxy)piperidine involves its interaction with molecular targets through its functional groups. The oxirane group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The piperidine ring and methyl groups provide steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetramethylpiperidine: A simpler analog without the ethoxy and phenyl groups.
2,2,6,6-Tetramethylpiperidine 1-oxyl: A related compound with an oxyl radical instead of the oxirane group.
Uniqueness: The presence of the oxirane group in 2,2,6,6-Tetramethyl-1-(1-{4-[(oxiran-2-yl)methoxy]phenyl}ethoxy)piperidine distinguishes it from other similar compounds. This functional group imparts unique reactivity, allowing the compound to participate in specific chemical reactions that are not possible with its analogs. Additionally, the combination of the piperidine ring with the phenyl and ethoxy groups provides a unique steric and electronic environment, enhancing its utility in various applications.
Propriétés
Numéro CAS |
243972-05-6 |
|---|---|
Formule moléculaire |
C20H31NO3 |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
2,2,6,6-tetramethyl-1-[1-[4-(oxiran-2-ylmethoxy)phenyl]ethoxy]piperidine |
InChI |
InChI=1S/C20H31NO3/c1-15(24-21-19(2,3)11-6-12-20(21,4)5)16-7-9-17(10-8-16)22-13-18-14-23-18/h7-10,15,18H,6,11-14H2,1-5H3 |
Clé InChI |
QPDFMYMISLJPLH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)OCC2CO2)ON3C(CCCC3(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


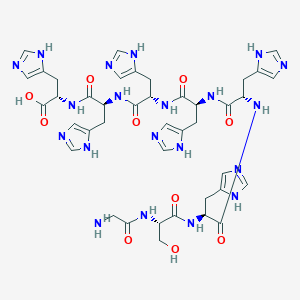
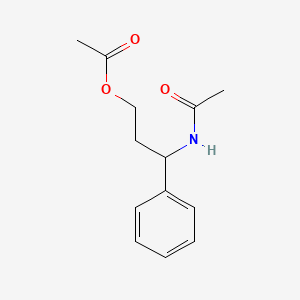



![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
![{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14242468.png)
![5-[Di(propan-2-yl)amino]-2-nitrophenol](/img/structure/B14242473.png)
![2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal](/img/structure/B14242474.png)
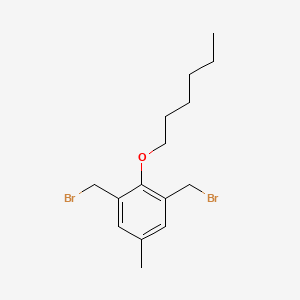
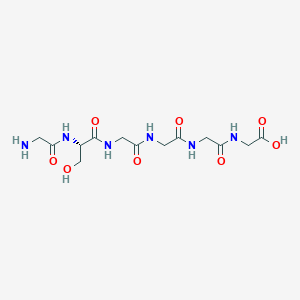
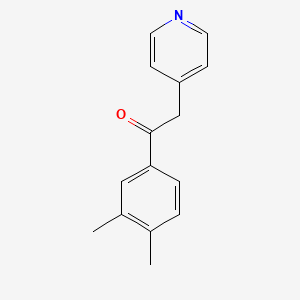
![6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one](/img/structure/B14242489.png)
